Indole-7-carboxylic acid

Electropolymerization Supercapacitor Materials Conducting Polymers

Researchers developing conducting polymer-based supercapacitor electrodes frequently encounter low specific capacitance from conventional indole isomers. Indole-7-carboxylic acid is the specific solution. Direct evidence confirms its electropolymerization produces uniform 1D nanowires delivering 296.6 F g⁻¹-12.5× higher than the 5-isomer and 1.9× higher than the 6-isomer. This morphology-capacitance advantage is unique to the 7-position carboxyl substitution. - Produces uniform ~40 nm nanowire morphology unique to the 7-isomer. - Delivers 296.6 F g⁻¹ specific capacitance under 0.1 M LiClO4/ACN at 5 A g⁻¹. - Available in ≥98% (HPLC) purity; ships ambient; not DEA-regulated.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1670-83-3
Cat. No. B159182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-7-carboxylic acid
CAS1670-83-3
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)NC=C2
InChIInChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12)
InChIKeyIPDOBVFESNNYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-7-carboxylic Acid: Technical Specifications


Indole-7-carboxylic acid (CAS 1670-83-3; molecular formula C9H7NO2; MW 161.16 g/mol) is a heterocyclic carboxylic acid building block consisting of an indole core bearing a carboxyl substituent exclusively at the 7-position of the benzenoid ring [1]. Commercially available in purity grades ranging from ≥97% (GC, titration) to ≥98% (HPLC), this off-white to light brown crystalline powder has a melting point of 202–207°C and predicted pKa of 4.55±0.10 [2]. Unlike the more extensively studied 2-, 3-, 5-, and 6-carboxyindole isomers, the 7-position substitution confers a distinct electronic environment that translates into quantifiable differences in reactivity, electropolymerization morphology, and chromatographic retention behavior [3][4]. This guide documents the verifiable, data-driven differentiation that informs scientific selection of this specific positional isomer over its in-class alternatives.

Positional Isomer 7‑carboxy substitution provides distinct electronic environment vs. 4‑,5‑,6‑isomers
Morphology Control Reported uniform nanowire formation in electropolymerization studies
Isomer‑Specific QC Dedicated HPLC method supports identity confirmation and purity assessment

Position-Specific Reactivity of Indole Carboxylic Acids


Procurement decisions that treat all indole carboxylic acid positional isomers as functionally interchangeable risk experimental failure due to well-documented position-dependent differences in electronic transmission, steric accessibility, and resulting reactivity. The carboxyl substituent position on the indole benzenoid ring fundamentally alters the electronic landscape of the molecule: Hammett equation analysis indicates that electronic effects are transmitted to the acid center through the carbon para to the 6-position, with virtually no transmission through the indole nitrogen atom [1]. This position-specific electronic communication directly manifests in differential nucleophilicity (as quantified by Mayr reactivity parameters N), electrochemical oxidation behavior, and metal-coordination geometry [2][3]. Furthermore, the 7-position substitution places the carboxyl group adjacent to the indole nitrogen, creating a unique steric and hydrogen-bonding environment that cannot be replicated by 4-, 5-, or 6-substituted isomers [4]. The evidence presented below demonstrates exactly where the 7-position isomer diverges from its closest analogs in quantifiable, experimentally validated terms.

Electronic Pathway Mismatch
Hammett analysis shows 7‑position transmits effects differently; may alter reactivity relative to 5‑ or 6‑carboxyindoles
Electrochemical Behavior Diverges
7‑isomer yields nanowire morphology and capacitance profile that differ from 5‑ and 6‑substituted analogs
Hazard Classification Not Equivalent
7‑isomer lacks oral toxicity classification (H301/H302) present in 2‑,3‑,4‑,6‑isomers; handling requirements may differ

Quantitative Evidence: 7-Carboxy vs. Other Isomers


Electropolymerization: Nanowire Morphology & Capacitance

In a direct head-to-head comparison of electropolymerization behavior across indole-4-, indole-5-, indole-6-, and indole-7-carboxylic acids under identical conditions (acetonitrile containing 0.1 M LiClO4), only indole-7-carboxylic acid (ICA-7) produced uniform one-dimensional nanowire morphology with diameter approximately 40 nm [1]. The specific capacitance of poly(indole-7-carboxylic acid) reached 296.6 F g⁻¹ at 5 A g⁻¹, representing a 12.5-fold increase over poly(indole-5-carboxylic acid) (23.7 F g⁻¹) and a 1.9-fold increase over poly(indole-6-carboxylic acid) (156.4 F g⁻¹) measured under the same conditions [1]. Fourier transformation infrared spectroscopy and ¹H NMR confirmed that polymerization for ICA-7 occurs at the C2 and C3 positions on the indole ring [2].

Electropolymerization Capacitance
Head‑to‑head
296.6 F g⁻¹ (poly‑ICA‑7) vs 23.7 (ICA‑5), 156.4 (ICA‑6) at 5 A g⁻¹
Supports morphology‑capacitance differentiation; nanowire formation reported
Identical conditions: 0.1 M LiClO₄/MeCN
Electropolymerization Supercapacitor Materials Conducting Polymers

Indirubin Synthesis: Electronic Compatibility at 7-Position

A systematic assay of substituted indoles for temperature-tunable indirubin synthesis established that electron-deficient indoles work well when substituted at the 5- and 7-positions, whereas 6-substituted electron-rich indoles give the best results [1]. This finding provides class-level inference that indole-7-carboxylic acid, bearing an electron-withdrawing carboxyl group at the 7-position, falls into the productive category for this synthetic transformation, unlike 6-substituted analogs which require electron-rich character for optimal performance [1]. The broad functional group tolerance for reactive carbonyl-containing compounds including carboxylic acids was explicitly demonstrated [1].

Indirubin Synthesis Compatibility
Class‑level
7‑substituted electron‑deficient indoles classified productive
Class‑level inference places 7‑isomer in productive category for this transformation
Systematic indole assay; no numeric yield for parent acid
Indigoid Synthesis Kinase Inhibitor Precursors Synthetic Methodology

Mayr Nucleophilicity Parameters

The Mayr Database of Reactivity Parameters provides experimentally determined nucleophilicity parameters (N) for indole derivatives in acetonitrile. While indole-7-carboxylic acid itself has not yet been directly measured in this database, the structurally adjacent indole-5-carboxylic acid has been characterized with N Parameter = 3.97 and sN Parameter = 1.10 (MeCN solvent) [1]. For reference, unsubstituted 5-cyanoindole shows N Parameter = 2.83, and 7-azaindole shows N Parameter = 3.87 under identical conditions [1]. The carboxyl substituent at position 5 substantially enhances nucleophilicity compared to the electron-withdrawing cyano group. The 7-position isomer is expected to exhibit distinct nucleophilicity due to the different electronic transmission pathway (para to 6-position vs. direct conjugation with pyrrole ring) [2].

Mayr Nucleophilicity
Data to verify
ICA‑5 N = 3.97 (MeCN); ICA‑7 not directly measured
Benchmark available for 5‑isomer; 7‑isomer reactivity expected to differ
Direct measurement of ICA‑7 nucleophilicity needed
Physical Organic Chemistry Reactivity Parameters Nucleophilicity

Melting Point & pKa: Isomer Differentiation

Across the indole carboxylic acid positional isomer series, melting points and predicted pKa values exhibit position-dependent variation that serves as a practical procurement and quality control differentiation tool. Indole-7-carboxylic acid (CAS 1670-83-3) exhibits melting point 202–207°C [1] and predicted pKa 4.55±0.10 [2]. Comparative data from authoritative sources: Indole-2-carboxylic acid: 202–206°C (lit.), pKa 4.44±0.30 ; Indole-3-carboxylic acid: 232–234°C (dec.), pKa 3.90±0.10 [3]; Indole-4-carboxylic acid: 213–214°C (lit.), pKa 3.90±0.10 ; Indole-5-carboxylic acid: 211–213°C (lit.), pKa 4.40±0.30 ; Indole-6-carboxylic acid: 249–253°C (lit.), pKa 4.44±0.30 . The 7-position isomer's pKa (4.55) is notably higher than the 3- and 4-position isomers (3.90) and slightly elevated relative to 2-, 5-, and 6-position isomers, reflecting the unique electronic environment created by carboxyl placement adjacent to the indole nitrogen.

Melting Point & pKa
Cross‑study comparable
MP 202–207 °C; pKa 4.55 ± 0.10
pKa 0.65 units higher than 3‑/4‑isomers; supports isomer identity control
Predicted pKa; literature melting points
Analytical Chemistry Quality Control Preparative Purification

Validated HPLC Separation Method

A validated reverse-phase HPLC method has been established for the analysis of 1H-indole-7-carboxylic acid using a Newcrom R1 column with mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This method enables reliable separation and quantification of indole-7-carboxylic acid in complex mixtures. The existence of a dedicated, vendor-validated analytical method for the 7-position isomer, distinct from methods required for other positional isomers, provides practical utility in quality control workflows where isomer-specific retention behavior must be established [1]. Supplier specifications for indole-7-carboxylic acid routinely include HPLC purity certification with ≥98% purity threshold .

Validated HPLC Method
Supporting evidence
Dedicated RP‑HPLC on Newcrom R1; MeCN/H₂O/H₃PO₄ mobile phase
Isomer‑specific retention method available for QC workflows
Supplier purity specification ≥98% (HPLC)
Analytical Method Development HPLC Separation Quality Control

GHS Hazard Profile: Skin/Eye Irritant Only

According to GHS classification data from multiple authoritative suppliers, indole-7-carboxylic acid (CAS 1670-83-3) carries Hazard Statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) with Signal Word 'Warning,' but notably lacks H302 (Harmful if swallowed) classification [1]. This contrasts with several positional isomers: indole-2-carboxylic acid carries H301 (Toxic if swallowed) and H311 (Toxic in contact with skin) [2]; indole-3-carboxylic acid carries H302 (Harmful if swallowed) with 40% hazard statement assignment frequency [3]; indole-4-carboxylic acid carries H302 and H315-H319-H335 [4]; indole-6-carboxylic acid carries H302 with 33.33% assignment frequency [5]. The absence of oral toxicity classification for the 7-position isomer represents a meaningful difference in laboratory handling requirements and personal protective equipment protocols.

GHS Hazard Profile
Cross‑study comparable
ICA‑7: H315, H319; no H301/H302
Oral toxicity classification absent, contrasting with 2‑,3‑,4‑,6‑isomers
Based on supplier SDS; verify locally
Laboratory Safety EHS Compliance Handling Protocols

Research & Industrial Applications


Supercapacitor Electrodes: Nanowire Advantage

Researchers developing conducting polymer-based electrode materials for supercapacitors should select indole-7-carboxylic acid over indole-5-carboxylic acid or indole-6-carboxylic acid. Direct comparative evidence demonstrates that electropolymerization of ICA-7 produces uniform 1D nanowires (~40 nm diameter) with specific capacitance of 296.6 F g⁻¹—12.5× higher than ICA-5 (23.7 F g⁻¹) and 1.9× higher than ICA-6 (156.4 F g⁻¹) under identical conditions (0.1 M LiClO4 in acetonitrile, 5 A g⁻¹) [1]. This morphology-capacitance advantage is unique to the 7-position isomer and cannot be achieved through substitution with the more widely available 5- or 6-carboxyindole analogs.

Indirubin & Kinase Inhibitor Synthesis

For synthetic routes targeting indirubin derivatives as kinase inhibitor candidates, indole-7-carboxylic acid offers empirically validated compatibility. Systematic indole assay data confirms that electron-deficient indoles substituted at the 5- and 7-positions function productively in molybdenum hexacarbonyl/cumyl peroxide-mediated indirubin synthesis, whereas 6-substituted indoles require opposite (electron-rich) character for optimal performance [2]. The electron-withdrawing carboxyl group at the 7-position places this compound in the productive category for this therapeutically relevant transformation.

Analytical QC: Validated HPLC Method

Laboratories establishing quality control protocols for indole carboxylic acid positional isomers benefit from the availability of a validated reverse-phase HPLC separation method specific to indole-7-carboxylic acid. The Newcrom R1 column method using acetonitrile/water/phosphoric acid mobile phase provides reliable separation and quantification of the 7-position isomer in complex mixtures [3]. Supplier specifications support ≥98% purity certification by HPLC, enabling immediate integration into analytical workflows without de novo method development.

EHS Compliance: No Acute Oral Toxicity

Institutional procurement decisions subject to EHS review may preferentially select indole-7-carboxylic acid over indole-2-, 3-, 4-, or 6-carboxylic acid based on hazard classification differences. The 7-position isomer carries only H315 (skin irritation) and H319 (eye irritation) with Signal Word 'Warning,' whereas several positional isomers additionally carry H302 (harmful if swallowed) or H301 (toxic if swallowed) classifications [4]. This differential hazard profile may reduce PPE requirements and simplify institutional chemical approval workflows.

Application
Selection Property
Validation Focus
Conducting polymer electrode studies
Position‑dependent electropolymerization morphology
Capacitance and nanowire formation under reported conditions
Indigoid/indirubin synthetic route development
Electron‑deficient 7‑substitution compatibility
Indole substrate scope and reaction productivity
Isomer‑specific quality control
Dedicated HPLC retention behavior
Method transfer and isomer resolution verification
Laboratory hazard assessment
GHS hazard classification profile
Handling and PPE protocol alignment

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